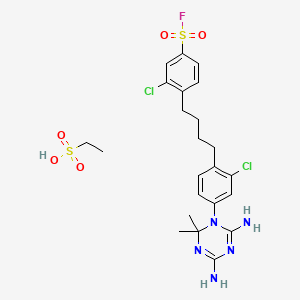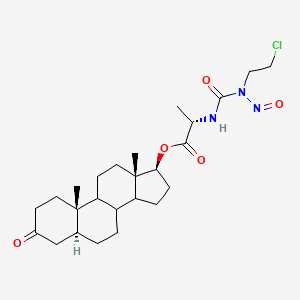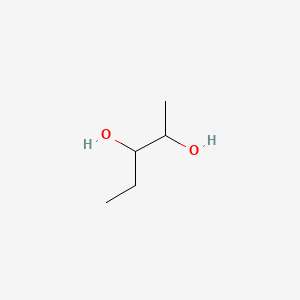
(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione is a complex organic compound belonging to the class of steroids This compound is characterized by its unique cyclohexane ring structure fused with a dihydroandrostene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor steroid under acidic or basic conditions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
(4alpha,10alpha)-1(5),6-Guaiadiene: Another sesquiterpenoid with a similar structural framework.
4alpha,10alpha;2beta,1’-bicyclo-5beta-methyl-19-nor-steroids: Compounds with a comparable bicyclic structure.
Uniqueness
(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione is unique due to its specific cyclohexane ring fusion and dihydroandrostene framework, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
5-methylpentacyclo[14.3.1.01,13.02,10.05,9]icos-13-ene-6,15-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-20-10-8-17-15(16(20)6-7-19(20)23)5-4-14-11-18(22)13-3-2-9-21(14,17)12-13/h11,13,15-17H,2-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWYWUDPTWHRTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCCC34C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931567 |
Source


|
| Record name | 13a-Methyl-2,3,3a,3b,4,5,8,9,10,11,11b,12,13,13a-tetradecahydro-8,11a-methanocycloocta[a]cyclopenta[f]naphthalene-1,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142645-70-3 |
Source


|
| Record name | Mdl 102253 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142645703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13a-Methyl-2,3,3a,3b,4,5,8,9,10,11,11b,12,13,13a-tetradecahydro-8,11a-methanocycloocta[a]cyclopenta[f]naphthalene-1,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S,3S,4S,5R)-2-[6-[(2-hydroxycyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1206185.png)


![[(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate](/img/structure/B1206192.png)
